REACTION_CXSMILES
|
[Na+].[CH3:2][C:3]([CH3:10])([CH3:9])[C:4](=O)[C:5]([O-:7])=[O:6].Cl.[NH2:12][OH:13]>O>[CH3:2][C:3]([CH3:10])([CH3:9])[C:4](=[N:12][OH:13])[C:5]([OH:7])=[O:6] |f:0.1,2.3|
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
[Na+].CC(C(C(=O)[O-])=O)(C)C
|
Name
|
|
Quantity
|
69.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product crystallized out
|
Type
|
TEMPERATURE
|
Details
|
during slow cooling under agitation
|
Type
|
FILTRATION
|
Details
|
After 1.5 h agitation in an ice bath the crystals were filtered off
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washed with 150 ml ice water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum at 60° C.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
further dried in a vacuum desiccator over phosphorus pentaoxide to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C(=O)O)=NO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117.8 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |